molecular formula C11H9NO3 B7902762 8-Methoxyisoquinoline-4-carboxylic acid

8-Methoxyisoquinoline-4-carboxylic acid

Cat. No.: B7902762
M. Wt: 203.19 g/mol
InChI Key: JCSKCMNEUFYGKN-UHFFFAOYSA-N
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Description

8-Methoxyisoquinoline-4-carboxylic acid is an isoquinoline derivative characterized by a methoxy (-OCH₃) group at position 8 and a carboxylic acid (-COOH) group at position 4. Isoquinolines are bicyclic aromatic compounds with a benzene ring fused to a pyridine ring, and their derivatives are widely studied for applications in medicinal chemistry and organic synthesis. This compound serves as a critical building block for constructing complex molecules, such as pharmaceuticals and bioactive agents, due to its reactive carboxylic acid group and the electron-donating methoxy substituent .

Properties

IUPAC Name

8-methoxyisoquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-10-4-2-3-7-8(10)5-12-6-9(7)11(13)14/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSKCMNEUFYGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C(C=NC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 6-Bromoisatin

The synthesis of 8-methoxyisoquinoline-4-carboxylic acid often begins with 6-bromoisatin, a cost-effective and readily available precursor. In the method described by CN112500341A, 6-bromoisatin undergoes condensation with pyruvic acid in a 15% NaOH solution at 100°C for 3 hours, yielding 7-bromoquinoline-2,4-carboxylic acid with a 55.3% yield. This step exploits the reactivity of the indole nucleus, where the bromine atom directs electrophilic substitution to the 7-position.

Decarboxylation and Functionalization

The second step involves decarboxylation of 7-bromoquinoline-2,4-carboxylic acid in nitrobenzene at 210°C for 45 minutes, producing 7-bromoquinoline-4-carboxylic acid at 79.3% yield. Nitrobenzene acts as both solvent and oxidizing agent, facilitating the removal of the carboxyl group at the 2-position. Subsequent esterification with methanol and thionyl chloride under reflux yields the methyl ester derivative, which is critical for introducing the methoxy group.

Methoxy Group Introduction

Amination of the methyl ester intermediate is achieved via a palladium-catalyzed coupling reaction using cesium carbonate, NH2_2Boc, Xantphos, and palladium acetate in 1,4-dioxane. This step installs the tert-butoxycarbonyl (Boc)-protected amine at the 7-position. Final hydrolysis with 10% NaOH aqueous solution at 60°C removes the Boc group and ester, yielding 7-hydroxyquinoline-4-carboxylic acid. Methoxylation is then performed using methyl iodide or dimethyl sulfate under basic conditions, though specific details for the 8-methoxy derivative require extrapolation from analogous reactions.

Table 1. Key Parameters for Multi-Step Synthesis

StepReagents/ConditionsYield (%)
Condensation15% NaOH, pyruvic acid, 100°C55.3
DecarboxylationNitrobenzene, 210°C, 45 min79.3
EsterificationMeOH, SOCl2_2, reflux85–90
AminationPd(OAc)2_2, Xantphos, Cs2_2CO3_370–75

Ammonia-Ugi-4CR/Copper-Catalyzed Domino Reaction

Ugi-4CR for Scaffold Assembly

A groundbreaking approach reported by The Journal of Organic Chemistry employs an ammonia-Ugi four-component reaction (Ugi-4CR) to construct the isoquinolone core. This one-pot reaction combines 2-halocarboxylic acids, aldehydes, amines, and isocyanides, generating a peptoid intermediate. For 8-methoxy derivatives, 2-iodo-4-methoxybenzoic acid serves as the halogenated carboxylic acid component, enabling direct incorporation of the methoxy group.

Copper-Catalyzed Cyclization

The peptoid intermediate undergoes a copper-catalyzed domino reaction involving intramolecular C–N coupling and cyclization. Using CuI (5 mol%) in DMF at 120°C for 12 hours, this step achieves a 68–72% yield of this compound. The reaction mechanism (Scheme 5 in the source) proposes oxidative addition of Cu(I) to the aryl halide, followed by reductive elimination to form the heterocyclic ring.

Advantages :

  • Step Economy : Combines scaffold assembly and functionalization in two steps.

  • Diverse Substitutions : Tolerates electron-donating and withdrawing groups on the aryl ring.

  • Ligand-Free : Avoids costly phosphine ligands, reducing production costs.

Alkoxy Substitution of Halogenated Precursors

Substitution of 8-Halogeno Derivatives

The CA2711645C patent outlines a method for converting 8-fluoro- or 8-chloro-quinolonecarboxylic acids to their 8-methoxy counterparts. Key reagents include potassium tert-butoxide and methanol in tetrahydrofuran (THF) at reflux (66°C). For example, 8-fluoro-7-(3-methylpiperazinyl)quinolone-4-carboxylic acid reacts with potassium tert-butoxide in THF/methanol (4:1) for 6 hours, yielding the 8-methoxy derivative at 82% yield.

Solvent and Base Optimization

The choice of solvent and base significantly impacts reaction efficiency. THF outperforms DMF, DMSO, and dioxane due to its ability to stabilize the alkoxide intermediate. Potassium tert-butoxide is preferred over sodium methoxide, as the latter requires higher temperatures (140–150°C) and pressurized conditions, complicating scale-up.

Table 2. Alkoxy Substitution Conditions

Halogen (X)BaseSolventTemp (°C)Time (h)Yield (%)
FKOtBuTHF66682
ClNaOMeDMF1402445

Comparative Analysis of Methodologies

Yield and Scalability

  • Multi-Step Synthesis : Offers moderate yields (55–79%) but requires toxic solvents like nitrobenzene, limiting industrial applicability.

  • Ugi-4CR Route : Achieves 68–72% yield with fewer steps, though substrate scope may restrict certain derivatives.

  • Alkoxy Substitution : High-yielding (82%) and scalable, but dependent on access to halogenated precursors .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxyisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antimicrobial Activity

Research indicates that 8-MICA exhibits potent antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition zones. For instance, derivatives of 8-MICA have demonstrated efficacy against Pseudomonas aeruginosa and Klebsiella pneumoniae , with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .

Bacterial StrainInhibition Zone (mm)Standard Drug (mm)
Pseudomonas aeruginosa2224
Klebsiella pneumoniae2527

Anticancer Properties

8-MICA has shown promise in cancer research as well. Studies have evaluated its cytotoxic effects on various cancer cell lines, including HeLa and MCF-7 cells. The compound exhibited IC50 values ranging from 5 to 19 µM, indicating its potential as a selective anticancer agent .

Cell LineIC50 Value (µM)Selectivity Ratio
HeLa103-25
MCF-774-20
A549102-15

Chemical Synthesis

8-MICA serves as an intermediate in the synthesis of various bioactive compounds. Its methoxy substitution enhances its reactivity, allowing it to participate in diverse chemical reactions. For example, it can be synthesized through the condensation of substituted isatins with aromatic ketones under basic conditions . This versatility makes it valuable in drug discovery and development.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of several derivatives of 8-MICA against both Gram-positive and Gram-negative bacteria. The results indicated that some derivatives were more potent than traditional antibiotics like ciprofloxacin, showcasing their potential for treating resistant infections .
  • Cytotoxicity Assessment : In another study, the cytotoxic effects of 8-MICA were assessed using the MTT assay against a panel of cancer cell lines. The findings revealed that most derivatives had higher selectivity towards cancer cells compared to normal fibroblasts, suggesting their therapeutic potential in oncology .

Mechanism of Action

The mechanism of action of 8-Methoxyisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and carboxylic acid groups play crucial roles in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Core Heterocycle Variations

  • Isoquinoline vs. Quinoline: Isoquinoline derivatives (e.g., this compound) exhibit distinct electronic and steric properties compared to quinoline analogs (e.g., 4-methoxyquinoline-2-carboxylic acid).

Substituent Effects

  • Methoxy (-OCH₃) vs. Hydroxy (-OH): The methoxy group in the target compound is less polar than the hydroxy group in 5-hydroxyisoquinoline-4-carboxylic acid, leading to differences in solubility and hydrogen-bonding capacity. Hydroxy derivatives may exhibit higher aqueous solubility but lower membrane permeability .
  • Bromo (-Br) vs. Methoxy (-OCH₃): Bromine’s electronegativity and bulkiness in 7-bromoisoquinoline-4-carboxylic acid introduce steric hindrance and electron-withdrawing effects, which can alter reactivity in cross-coupling reactions compared to the electron-donating methoxy group .

Positional Isomerism

  • Carboxylic Acid Position: The carboxylic acid at position 4 in isoquinoline derivatives (vs. position 2 in quinolines) influences dipole moments and binding interactions. For example, 4-substituted isoquinolines may exhibit stronger π-π stacking with aromatic residues in proteins .

Saturation and Functional Groups

  • Dihydroquinoline Derivatives: Compounds like 8-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid () feature partial saturation and a ketone group, reducing aromaticity and increasing conformational flexibility. This structural feature is critical in metabolic intermediates, such as kynurenic acid analogs .

Biological Activity

8-Methoxyisoquinoline-4-carboxylic acid (8-MICA) is an organic compound with the molecular formula C₁₁H₉NO₃, recognized for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

8-MICA features a methoxy group at the eighth position and a carboxylic acid group at the fourth position of the isoquinoline framework. This unique arrangement contributes to its biological activity and interaction with various biological targets.

The biological activity of 8-MICA is attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways. It has been shown to:

  • Inhibit Enzymatic Activity : 8-MICA can modulate the activity of enzymes involved in inflammation and cancer progression, potentially serving as a therapeutic agent in these areas .
  • Chelate Metal Ions : The compound acts as a bidentate chelating agent, which may impact enzyme activity and gene expression by forming complexes with metal ions .

Biological Activities

Research indicates that 8-MICA exhibits several noteworthy biological activities:

  • Antimicrobial Activity : Studies have demonstrated that 8-MICA possesses significant antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents .
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, it has been evaluated against multiple cancer cell lines, demonstrating selective cytotoxicity, particularly against lung (H460) and colorectal (HT-29) cancer cells .
  • Anti-inflammatory Effects : Preliminary research suggests that 8-MICA may exert anti-inflammatory effects, although detailed studies are needed to elucidate its full potential in this area .

Case Studies and Experimental Data

  • Anticancer Activity : A study investigated the antiproliferative effects of 8-MICA on various cancer cell lines. The results indicated that it significantly inhibited cell growth in H460 and HT-29 cells with IC50 values in the low micromolar range .
  • Antimicrobial Efficacy : In vitro tests against Candida albicans revealed that 8-MICA exhibited strong antifungal activity, suggesting its potential use in treating fungal infections .
  • Mechanistic Insights : Research utilizing docking studies indicated that 8-MICA binds effectively to specific protein targets associated with cancer progression, providing insights into its mechanism of action .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of this compound compared to related compounds:

Compound NameChemical FormulaUnique Features
This compound C₁₁H₉NO₃Exhibits significant antimicrobial and anticancer properties.
8-Hydroxyisoquinoline-4-carboxylic acidC₁₀H₇NO₃Known for chelating metals; different biological profile.
7-Methoxyisoquinoline-4-carboxylic acidC₁₁H₉NO₃Methoxy at position seven; distinct reactivity profile.

Q & A

Q. What are the recommended synthetic routes for 8-Methoxyisoquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

A common synthetic approach involves coupling methoxy-substituted aniline derivatives with isoquinoline precursors. For example, reacting 2-methoxyaniline with isoquinoline-4-carboxylic acid under catalytic conditions (e.g., palladium or copper catalysts) can yield the target compound. Key parameters include:

  • Temperature : 80–120°C to optimize reaction kinetics.
  • Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility.
  • Catalyst loading : 5–10 mol% to balance cost and efficiency.
    Post-reaction purification via column chromatography or recrystallization is critical to isolate the product .

Q. Which analytical techniques are most reliable for characterizing this compound?

Structural confirmation requires a multi-technique approach:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR verify substituent positions (e.g., methoxy at C8, carboxylic acid at C4).
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peak at m/z 219.2 for C11_{11}H9_9NO4_4).
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks in solid state .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives for enhanced bioactivity?

Derivatization strategies focus on functionalizing the isoquinoline core:

  • C4 carboxylic acid : Esterification or amidation to improve membrane permeability.
  • C8 methoxy group : Halogenation or alkylation to modulate electronic effects.
    For example, nucleophilic substitution at C3 with sodium azide or coupling reactions with aryl boronic acids can generate analogs with improved target binding .

Q. What structural features of this compound contribute to its biological activity, and how do they compare to related compounds?

A comparative analysis of quinoline derivatives reveals:

CompoundKey SubstituentsBioactivity Profile
This compoundC8-OCH3_3, C4-COOHAntimicrobial, enzyme inhibition
8-HydroxyquinolineC8-OHMetal chelation, antifungal
5-MethoxyquinolineC5-OCH3_3Antiparasitic
The C8 methoxy and C4 carboxylic acid groups synergistically enhance hydrogen-bonding and electrostatic interactions with biological targets .

Q. How should researchers address contradictory reports on the biological activity of this compound?

Discrepancies in bioactivity data (e.g., IC50_{50} variability) may arise from:

  • Assay conditions : Differences in pH, temperature, or solvent (e.g., DMSO vs. aqueous buffers).
  • Purity : HPLC or LC-MS validation (>95% purity) is essential.
  • Target specificity : Use orthogonal assays (e.g., SPR, ITC) to validate binding kinetics .

Q. What mechanistic insights exist for this compound’s interaction with enzymes or receptors?

Studies suggest:

  • Enzyme inhibition : Competitive inhibition of NAD(P)H-dependent oxidoreductases via π-π stacking with flavin cofactors.
  • Receptor modulation : Allosteric binding to G-protein-coupled receptors (GPCRs) in inflammation pathways.
    Mechanistic validation requires mutagenesis studies (e.g., Ala-scanning) and molecular dynamics simulations .

Methodological Guidelines

  • Synthetic optimization : Use mechanochemical methods (e.g., ball milling) to reduce solvent waste and improve reaction rates .
  • Data validation : Cross-reference spectral data with computational models (e.g., DFT for NMR chemical shift prediction) .

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